molecular formula C19H18N2O2S B11361467 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide

Cat. No.: B11361467
M. Wt: 338.4 g/mol
InChI Key: FEVQUWFUPRGZIY-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide typically involves the Hantzsch thiazole synthesis method. This method is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H18N2O2S/c1-14-7-9-15(10-8-14)19-21-16(13-24-19)11-20-18(22)12-23-17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

FEVQUWFUPRGZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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